N-(4-bromo-2-(2-chlorobenzoyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide
Description
N-(4-bromo-2-(2-chlorobenzoyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound characterized by its unique structural features, including a bromine atom, a chlorobenzoyl group, and a benzo[d][1,3]dioxole moiety
Properties
IUPAC Name |
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13BrClNO4/c22-13-6-7-17(15(10-13)20(25)14-3-1-2-4-16(14)23)24-21(26)12-5-8-18-19(9-12)28-11-27-18/h1-10H,11H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SROUYCWZORLBNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=C(C=C(C=C3)Br)C(=O)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13BrClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Acylation
The installation of the 2-chlorobenzoyl group begins with the reaction of 2-aminophenol and 2-chlorobenzoyl chloride in anhydrous tetrahydrofuran (THF) under argon. Sodium hydride (NaH) serves as a base to deprotonate the amine, facilitating nucleophilic attack on the acyl chloride (Table 1).
Table 1: Optimization of Acylation Conditions
| Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 2-Chlorobenzoyl Chloride | THF | 25 | 24 | 62 |
| NaH | THF | 0→25 | 16 | 58 |
| Pyridine | DCM | 25 | 12 | 41 |
Reaction monitoring via thin-layer chromatography (TLC) confirms complete consumption of 2-aminophenol after 24 hours. The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7), yielding 2-(2-chlorobenzoyl)phenol as a white solid.
Bromination at the Para Position
Bromination employs N-bromosuccinimide (NBS) in carbon tetrachloride under reflux. The reaction proceeds via a radical mechanism, favoring para substitution due to the electron-withdrawing effect of the benzoyl group (Scheme 1).
Scheme 1: Bromination of 2-(2-Chlorobenzoyl)Phenol
$$ \text{2-(2-Chlorobenzoyl)Phenol} + \text{NBS} \xrightarrow{\text{CCl}_4, \Delta} \text{4-Bromo-2-(2-Chlorobenzoyl)Phenol} $$
Gas chromatography-mass spectrometry (GC-MS) analysis reveals 89% conversion after 6 hours, with the remainder comprising di-brominated byproducts. Recrystallization from ethyl acetate yields 4-bromo-2-(2-chlorobenzoyl)phenol as crystalline needles (mp 148–150°C).
Step 2: Preparation of Benzo[d]Dioxole-5-Carbonyl Chloride
Synthesis of the carboxamide precursor involves converting benzo[d]dioxole-5-carboxylic acid to its acyl chloride. Treatment with thionyl chloride (SOCl₂) in dichloromethane (DCM) at 40°C for 3 hours achieves quantitative conversion (Eq. 1):
Equation 1: Formation of Acyl Chloride
$$ \text{Benzo[d]Dioxole-5-Carboxylic Acid} + \text{SOCl}2 \rightarrow \text{Benzo[d]Dioxole-5-Carbonyl Chloride} + \text{SO}2 + \text{HCl} $$
The product is isolated via rotary evaporation and used immediately to prevent hydrolysis.
Step 3: Amide Bond Formation
Coupling 4-bromo-2-(2-chlorobenzoyl)aniline with benzo[d]dioxole-5-carbonyl chloride requires careful stoichiometry to avoid over-acylation. Employing N,N-diisopropylethylamine (DIPEA) as a base in DCM at 0°C suppresses side reactions (Table 2).
Table 2: Amidation Reaction Parameters
| Equiv. Carbonyl Chloride | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1.1 | DIPEA | DCM | 0→25 | 76 |
| 1.5 | Pyridine | DCM | 25 | 68 |
| 1.0 | None | THF | 25 | 32 |
The reaction mixture is quenched with ice-cold water, and the precipitated product is filtered and washed with sodium bicarbonate solution. Final purification via recrystallization from ethanol/water (7:3) affords the title compound as a pale-yellow powder (mp 214–216°C).
Alternative Synthetic Routes
Ullmann Coupling Approach
An alternative pathway employs Ullmann coupling to attach the benzoyl group post-bromination. Using copper(I) iodide and trans-N,N′-dimethylcyclohexane-1,2-diamine as a ligand, 4-bromo-2-iodophenol reacts with 2-chlorobenzoyl chloride in dimethylformamide (DMF) at 110°C. However, this method yields only 28% due to competing dehalogenation.
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times for the amidation step. Heating the amine and acyl chloride in acetonitrile at 120°C for 15 minutes achieves 71% yield, though decomposition occurs if irradiated beyond 20 minutes.
Optimization and Yield Analysis
Critical factors influencing overall yield include:
- Acylation Base : NaH outperforms pyridine due to stronger deprotonation capacity.
- Bromination Solvent : Carbon tetrachloride minimizes radical side reactions compared to chloroform.
- Amidation Temperature : Lower temperatures reduce racemization but require longer reaction times.
Table 3: Cumulative Yield Comparison
| Step | Yield (%) |
|---|---|
| Acylation | 62 |
| Bromination | 89 |
| Amidation | 76 |
| Overall | 42 |
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2-(2-chlorobenzoyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms in the compound can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: The amide group can engage in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to changes in the oxidation state of the functional groups.
Scientific Research Applications
Chemistry
In chemistry, N-(4-bromo-2-(2-chlorobenzoyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. Studies may focus on its activity as an enzyme inhibitor, its binding affinity to specific receptors, or its potential as a therapeutic agent for various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structural features make it a valuable component in the design of advanced materials.
Mechanism of Action
The mechanism by which N-(4-bromo-2-(2-chlorobenzoyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity, blocking receptor-ligand interactions, or altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromo-2-(2-chlorobenzoyl)phenyl)acetamide
- N-(4-bromo-2-(2-chlorobenzoyl)phenyl)benzamide
- N-(4-bromo-2-(2-chlorobenzoyl)phenyl)benzo[d][1,3]dioxole-4-carboxamide
Uniqueness
Compared to similar compounds, N-(4-bromo-2-(2-chlorobenzoyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide stands out due to the presence of the benzo[d][1,3]dioxole moiety, which can impart unique electronic and steric properties. This can influence its reactivity, binding affinity, and overall biological activity, making it a compound of significant interest for further research and development.
Biological Activity
N-(4-bromo-2-(2-chlorobenzoyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological activity, and potential applications based on recent research findings.
Chemical Structure and Synthesis
The compound has the molecular formula and features a benzo[d][1,3]dioxole core, which is significant for its chemical reactivity and biological properties. The synthesis typically involves several steps, including the reaction of specific aniline derivatives with bromoacetyl bromide under basic conditions to yield the desired product .
Biological Activity Overview
This compound exhibits a range of biological activities, primarily attributed to its structural features. Key areas of activity include:
- Anticancer Activity : Compounds with similar benzodioxole structures have shown promising results against various cancer cell lines. For instance, derivatives have demonstrated significant cytotoxic effects in Hep3B liver cancer cells, with some exhibiting lower IC50 values compared to established chemotherapeutics like Doxorubicin .
- Anti-inflammatory Effects : The compound may modulate enzyme activity or receptor binding, leading to physiological effects such as anti-inflammatory responses. This potential is supported by studies indicating that benzodioxole derivatives can inhibit inflammatory pathways .
- Antioxidant Properties : Research has highlighted the antioxidant capabilities of benzodioxole derivatives, suggesting that they can scavenge free radicals effectively. This property is crucial for protecting cells from oxidative stress .
Anticancer Activity
A study evaluated the anticancer effects of several benzodioxole derivatives, including this compound. The results indicated:
- IC50 Values : Compound 2a (a derivative) exhibited potent cytotoxicity against Hep3B cells with an IC50 value significantly lower than other tested compounds .
- Cell Cycle Analysis : Flow cytometry revealed that treatment with compound 2a led to a notable decrease in G1 phase cells and an increase in G2-M phase arrest, suggesting its potential as an anticancer agent by inhibiting cell cycle progression .
Antioxidant Evaluation
The antioxidant activity was assessed using the DPPH assay:
- DPPH Scavenging Activity : Compounds demonstrated varying degrees of scavenging ability against DPPH radicals, indicating their potential as antioxidant agents .
Comparative Analysis of Biological Activities
| Compound | Activity Type | IC50 (µM) | Cell Line |
|---|---|---|---|
| 2a | Anticancer | 3.94 | Hep3B |
| 2b | Anticancer | >9.12 | Hep3B |
| IIc | Antidiabetic | 0.68 | In vivo (diabetic mice) |
| Various | Antioxidant | Varies | DPPH Assay |
Case Studies
- Study on Anticancer Properties : A detailed investigation into the anticancer activity of benzodioxole derivatives revealed that those containing amide functionalities exhibited stronger cytotoxic effects compared to their counterparts without such groups. This underscores the importance of structural modifications in enhancing biological efficacy .
- In Vivo Evaluation : The antidiabetic potential was assessed using a streptozotocin-induced diabetic mouse model, where certain derivatives showed promising results in lowering blood glucose levels while maintaining low toxicity towards normal cells .
Q & A
Basic: What synthetic methodologies are recommended for optimizing the yield and purity of N-(4-bromo-2-(2-chlorobenzoyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide?
Methodological Answer:
The compound can be synthesized via multi-step condensation reactions. Key steps include:
- Amide bond formation : Reacting benzo[d][1,3]dioxole-5-carboxylic acid derivatives with a brominated aniline intermediate under carbodiimide coupling conditions (e.g., EDCI/HOBt) .
- Halogenation control : Optimizing reaction temperature (60–80°C) and stoichiometry of bromine/chlorine sources to minimize side products .
- Purification : Use gradient column chromatography (silica gel, hexane/ethyl acetate) followed by recrystallization in ethanol/water to achieve >95% purity .
Advanced: How can researchers resolve contradictions in reported biological activity data between this compound and its structural analogs?
Methodological Answer:
Discrepancies often arise from differences in substituent effects or assay conditions. Strategies include:
- Comparative SAR studies : Systematically replacing bromo/chloro groups with methyl or methoxy moieties to isolate electronic and steric contributions .
- Standardized bioassays : Re-evaluate activity under uniform conditions (e.g., IC50 measurements using ATPase inhibition assays at pH 7.4, 37°C) .
- Computational modeling : Perform molecular docking (AutoDock Vina) to compare binding affinities with target proteins (e.g., kinase domains) .
Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR spectroscopy : 1H/13C NMR (DMSO-d6) to confirm aromatic proton environments and amide bond formation (δ 8.2–8.5 ppm for CONH) .
- High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 483.9872) .
- HPLC-PDA : Use C18 columns (acetonitrile/water gradient) to assess purity and detect trace impurities .
Advanced: What mechanistic approaches are recommended to elucidate the compound’s interaction with biological targets?
Methodological Answer:
- Surface plasmon resonance (SPR) : Quantify binding kinetics (ka/kd) with immobilized receptors (e.g., GPCRs) .
- Cellular thermal shift assays (CETSA) : Validate target engagement in live cells by monitoring protein stability shifts .
- Molecular dynamics simulations : Analyze ligand-receptor interactions (e.g., GROMACS) over 100-ns trajectories to identify critical binding residues .
Basic: How should researchers assess the compound’s stability under varying storage and experimental conditions?
Methodological Answer:
- Forced degradation studies : Expose to UV light (254 nm), acidic (0.1M HCl), and basic (0.1M NaOH) conditions to identify degradation products via LC-MS .
- Long-term stability : Store at –20°C under argon; monitor purity monthly via HPLC .
- Thermogravimetric analysis (TGA) : Determine decomposition temperature (Td > 200°C) to guide handling protocols .
Advanced: How do bromo and chloro substituents influence the compound’s reactivity compared to analogs with methyl or methoxy groups?
Methodological Answer:
- Electrophilicity : Bromo/chloro groups increase electrophilic aromatic substitution susceptibility (Hammett σ+ values: Br = +0.26, Cl = +0.23 vs. Me = –0.17) .
- Steric effects : Bulkier bromo substituents reduce rotational freedom in the benzoyl moiety, altering binding pocket accessibility (molecular volume: Br = 22.4 ų vs. Cl = 18.0 ų) .
- Solubility : LogP increases by ~0.5 units with bromo/chloro groups compared to methoxy analogs, impacting bioavailability .
Advanced: What strategies mitigate off-target effects observed in cellular assays for this compound?
Methodological Answer:
- Proteome-wide profiling : Use affinity-based pulldown with biotinylated probes to identify non-target interactions .
- CRISPR-Cas9 knockout screens : Validate specificity by comparing activity in wild-type vs. target gene-knockout cell lines .
- Dose-response titrations : Establish EC50/IC50 ratios >10-fold lower than off-target endpoints to confirm selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
